
1-Ethenyl-N,N,N',N'-tetraethyl-1-methylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is an organosilicon compound with the molecular formula C9H24N2Si It is characterized by the presence of a silanediamine core with ethenyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine typically involves the reaction of silane derivatives with appropriate amines under controlled conditions. One common method involves the reaction of a vinylsilane with N,N,N’,N’-tetraethyl-1-methylsilanediamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols) under controlled temperatures and pressures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane or silazane derivatives.
Substitution: Formation of substituted silanediamine derivatives.
Scientific Research Applications
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine involves its interaction with molecular targets through its silanediamine core. The ethenyl group allows for further functionalization, enabling the compound to participate in various chemical reactions. The pathways involved include coordination with metal ions, formation of stable complexes, and participation in polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine (TMEDA): A similar compound with a tetramethylated ethylenediamine core.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with tetraethyl substituents.
Uniqueness
1-Ethenyl-N,N,N’,N’-tetraethyl-1-methylsilanediamine is unique due to the presence of the ethenyl group, which provides additional reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and properties.
Properties
CAS No. |
18023-34-2 |
|---|---|
Molecular Formula |
C11H26N2Si |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
N-(diethylamino-ethenyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H26N2Si/c1-7-12(8-2)14(6,11-5)13(9-3)10-4/h11H,5,7-10H2,1-4,6H3 |
InChI Key |
DYEJUGFQWAGGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C=C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


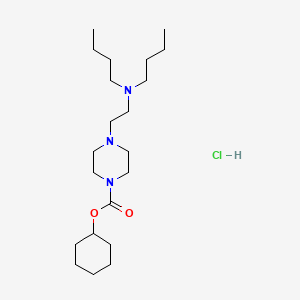
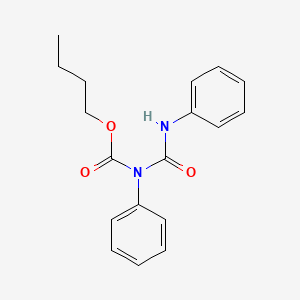
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)
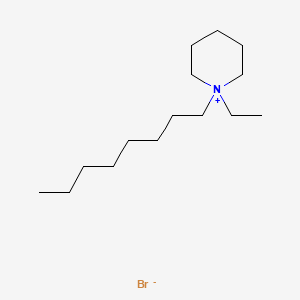
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

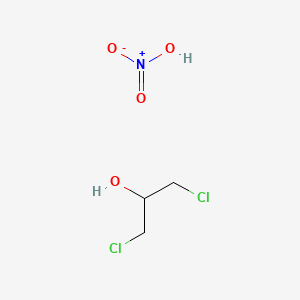
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
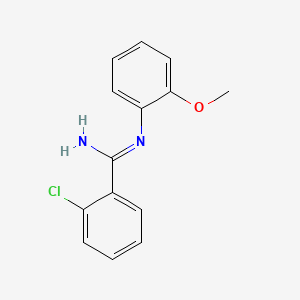
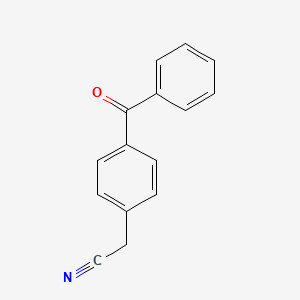

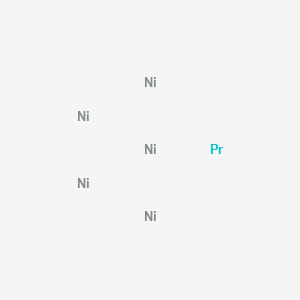
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
